4,6-Dibromodibenzo[b,d]thiophene
Overview
Description
4,6-Dibromodibenzo[b,d]thiophene is an organosulfur compound with the molecular formula C12H6Br2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 4 and 6 positions of the dibenzothiophene ring. This compound is known for its applications in organic synthesis and as a building block for various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The process involves the dilithiation of dibenzothiophene, followed by quenching with chlorotrimethylsilane and chlorotrimethylstannane to give 4,6-bis(trimethylsilyl)dibenzothiophene and 4,6-bis(trimethylstannyl)dibenzothiophene, respectively. Treatment of 4,6-bis(trimethylsilyl)dibenzothiophene with bromine produces 4,6-dibromodibenzothiophene .
Industrial Production Methods
The industrial production of 4,6-dibromodibenzothiophene typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a solvent, such as dichloromethane, and a brominating agent, such as bromine or N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form dibenzothiophene
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted dibenzothiophenes.
Oxidation Reactions: Products include dibenzothiophene sulfoxides and sulfones.
Reduction Reactions: Products include dibenzothiophene
Scientific Research Applications
4,6-Dibromodibenzo[b,d]thiophene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Catalysis: It is employed in the preparation of binuclear platinum complexes, which are used as catalysts in various chemical reactions
Mechanism of Action
The mechanism of action of 4,6-dibromodibenzothiophene involves its ability to undergo various chemical transformations due to the presence of bromine atoms and the sulfur atom in the dibenzothiophene ring. The bromine atoms can participate in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These transformations enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without bromine substitutions.
4,6-Dimethyldibenzothiophene: A similar compound with methyl groups instead of bromine atoms.
4,6-Dichlorodibenzothiophene: A similar compound with chlorine atoms instead of bromine atoms
Uniqueness
4,6-Dibromodibenzo[b,d]thiophene is unique due to the presence of bromine atoms at the 4 and 6 positions, which makes it more reactive in substitution reactions compared to its non-brominated or differently substituted counterparts. This reactivity allows for the synthesis of a wide range of derivatives and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,6-dibromodibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGFJZPCGNTWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412943 | |
Record name | 4,6-dibromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669773-34-6 | |
Record name | 4,6-dibromodibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60412943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-Dibromodibenzothiophene in the synthesis of platinum(II) complexes?
A1: 4,6-Dibromodibenzothiophene (DBT-Br2) serves as a crucial precursor in the synthesis of binuclear platinum(II) complexes. The research demonstrates its reactivity with [Pt(PEt3)4], leading to a unique double oxidative addition and the formation of trans,trans-[(μ-DBT-1κC4:2κC6){PtBr(PEt3)2}2]. This highlights the potential of DBT-Br2 in constructing organometallic complexes with specific structural features. []
Q2: How was 4,6-Dibromodibenzothiophene synthesized in the study?
A2: The researchers developed an improved method for synthesizing 4,6-Dibromodibenzothiophene. While the paper doesn't provide a detailed protocol for this specific derivative, it mentions that the disubstituted dibenzothiophene compounds were prepared through dilithiation of dibenzothiophene followed by reactions with halogenating agents. []
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